REACTION_CXSMILES
|
S(Cl)(Cl)=O.[O:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH2:14][C:15]([OH:17])=O)=[CH:13][C:8]=2[O:7][CH2:6]1.[OH-].[Na+].Cl.[CH3:21][NH:22][O:23][CH3:24].O1C2C=CC(CC(Cl)=O)=CC=2OC1>C1(C)C=CC=CC=1.O.CN(C)C=O>[O:5]1[C:9]2[CH:10]=[CH:11][C:12]([CH2:14][C:15]([N:22]([O:23][CH3:24])[CH3:21])=[O:17])=[CH:13][C:8]=2[O:7][CH2:6]1 |f:2.3,4.5|
|
Name
|
|
Quantity
|
39.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)CC(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
19.5 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1COC2=C1C=CC(=C2)CC(=O)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 2.5 hours at 60° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
after distilling out the solvent
|
Type
|
CUSTOM
|
Details
|
to yield unpurified benzo(1,3)dioxol-5-yl-acetyl chloride
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 3 hours
|
Duration
|
3 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
from which the solvent was evaporated
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
O1COC2=C1C=CC(=C2)CC(=O)N(C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 35.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |